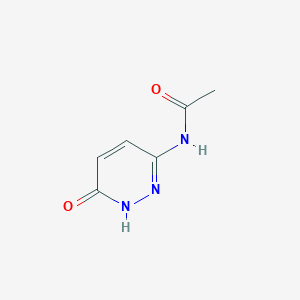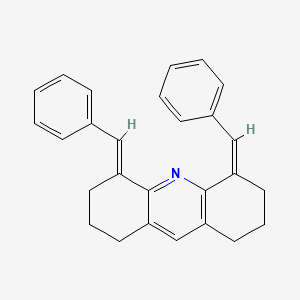
4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine is an organic compound with a complex structure that includes multiple benzylidene groups attached to an octahydroacridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine typically involves the condensation of benzaldehyde with octahydroacridine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine involves its interaction with specific molecular targets and pathways. The benzylidene groups can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzylideneacetone: Similar in structure but with a different core, used in organometallic chemistry.
1,32,4-Dibenzylidene-D-sorbitol: Known for its gelation properties and used in various industrial applications
Uniqueness
4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine is unique due to its octahydroacridine core, which imparts distinct chemical properties and potential applications that are not observed in similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in scientific research.
Eigenschaften
Molekularformel |
C27H25N |
|---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
(4Z,5E)-4,5-dibenzylidene-1,2,3,6,7,8-hexahydroacridine |
InChI |
InChI=1S/C27H25N/c1-3-9-20(10-4-1)17-22-13-7-15-24-19-25-16-8-14-23(27(25)28-26(22)24)18-21-11-5-2-6-12-21/h1-6,9-12,17-19H,7-8,13-16H2/b22-17-,23-18+ |
InChI-Schlüssel |
IZMIXUASVLVKNN-VAZBSYMYSA-N |
Isomerische SMILES |
C1CC2=CC3=C(/C(=C\C4=CC=CC=C4)/CCC3)N=C2/C(=C/C5=CC=CC=C5)/C1 |
Kanonische SMILES |
C1CC2=CC3=C(C(=CC4=CC=CC=C4)CCC3)N=C2C(=CC5=CC=CC=C5)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


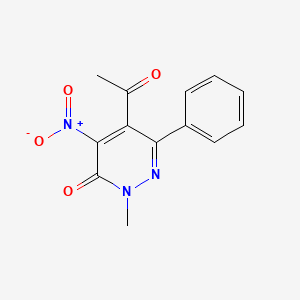
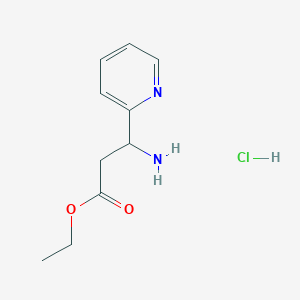
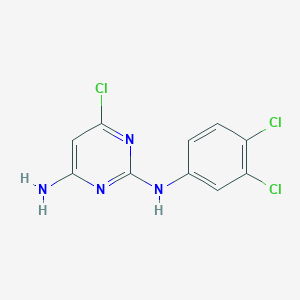
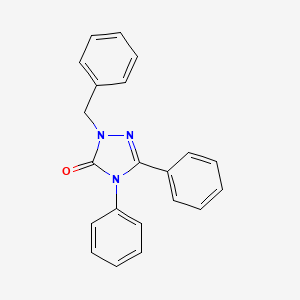
![1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12924709.png)
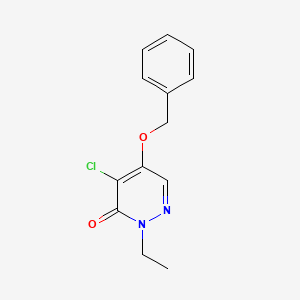
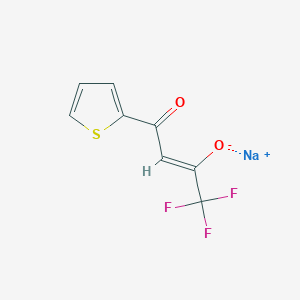
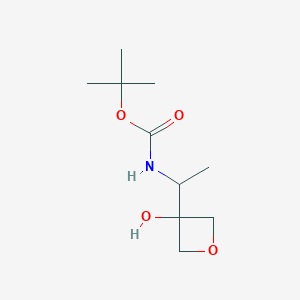
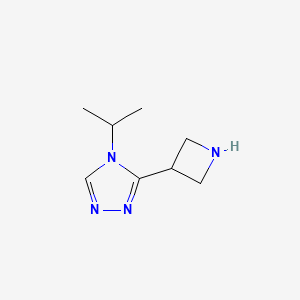
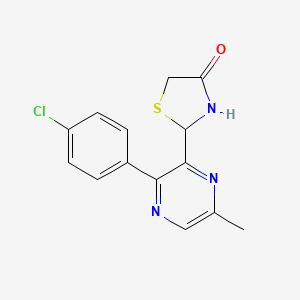
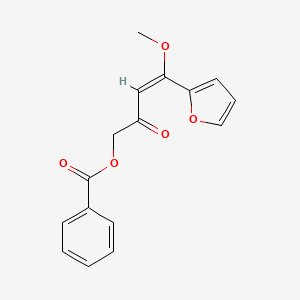
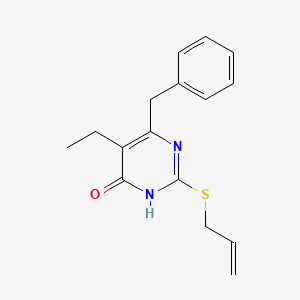
![8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12924750.png)
